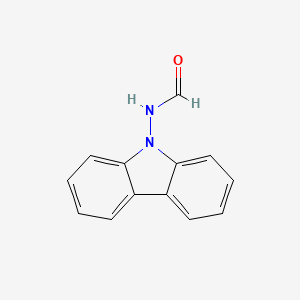

9H-carbazol-9-ylformamide

Description

9H-Carbazol-9-ylformamide is a carbazole derivative characterized by a formamide group (-NHCHO) attached to the nitrogen atom of the carbazole core. Carbazole derivatives are renowned for their aromatic heterocyclic structure, which confers unique electronic, optical, and biological properties. Carbazoles are widely studied in medicinal chemistry, materials science, and optoelectronics due to their planar π-conjugated system and ease of functionalization .

Structure

3D Structure

Properties

IUPAC Name |

N-carbazol-9-ylformamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-9-14-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXHRLAOWLJZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310256 | |

| Record name | N-9H-Carbazol-9-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91822-50-3 | |

| Record name | N-9H-Carbazol-9-ylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91822-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-9H-Carbazol-9-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-carbazol-9-ylformamide typically involves the reaction of carbazole with formamide under specific conditions. One common method is the reaction of carbazole with formamide in the presence of a catalyst, such as phosphoric acid, at elevated temperatures .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

9H-carbazol-9-ylformamide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can yield different carbazole-based compounds.

Substitution: Substitution reactions can introduce various functional groups into the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while substitution reactions can produce various N-substituted carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents:

One of the prominent applications of carbazole derivatives, including 9H-carbazol-9-ylformamide, is in the development of neuroprotective agents. For instance, compounds like (−)-P7C3-S243, a neuroprotective aminopropyl carbazole, have shown improved drug-like properties compared to earlier carbazole derivatives. These compounds are being explored for their potential in treating neurodegenerative diseases due to their ability to protect neuronal cells from apoptosis and promote cell survival .

Antiviral Activity:

Recent studies have focused on the antiviral potential of carbazole derivatives against SARS-CoV-2. A series of benzofuran-based carbazole derivatives were synthesized and evaluated for their inhibitory potency against key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The binding affinities of these compounds indicated promising results, suggesting that they could serve as lead compounds for developing antiviral therapies .

Material Science

Organic Electronics:

this compound has been investigated for its role in organic electronic devices due to its excellent charge transport properties. Research has demonstrated that poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] exhibits a rewritable resistive memory effect, making it suitable for applications in non-volatile memory devices. The ability to photogenerate and transport charges efficiently is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics .

Photovoltaic Applications:

The compound's structural properties allow it to function effectively as a hole transport material in organic solar cells. Its high thermal stability and good solubility make it an attractive candidate for enhancing the efficiency of photovoltaic devices .

Organic Synthesis

Synthetic Intermediates:

In organic synthesis, this compound serves as an important intermediate for the synthesis of various complex molecules. The compound can undergo multiple transformations, allowing chemists to develop new derivatives with tailored biological activities or material properties. For example, its use in microwave-assisted synthesis has been reported to yield various carbazole derivatives rapidly and efficiently .

Case Studies and Research Findings

Mechanism of Action

The exact mechanism of action of 9H-carbazol-9-ylformamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of signaling pathways. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Sulfonohydrazide and Carbothioamide Derivatives

Key Compounds :

- N′-(2-(9H-Carbazol-9-yl)acetyl)-4-methoxybenzenesulfonohydrazide (4)

- 2-(9H-Carbazol-9-yl)acetohydrazide (1)

Comparison :

- Synthesis: These derivatives are synthesized via condensation reactions using anhydrous ethanol and sulfonohydrazides, followed by recrystallization .

- Applications: Exhibited anticancer activity in biological evaluations, likely due to the sulfonohydrazide moiety enhancing interaction with biological targets .

- Differentiation: Unlike 9H-carbazol-9-ylformamide, these compounds feature sulfonohydrazide or carbothioamide groups, which may improve solubility and bioactivity compared to the formamide substituent.

Data Table :

Halogenated Derivatives

Comparison :

- Structure : Bromine atoms introduce steric bulk and electron-withdrawing effects, altering electronic properties. For example, 9-(4-Bromophenyl)-9H-carbazole exhibits a crystal packing dominated by C–H⋯C interactions (51.2%) .

- Applications : Brominated carbazoles are intermediates in pharmaceuticals and optoelectronic materials. The bromine substituent enhances reactivity in cross-coupling reactions for functional material synthesis .

Fluorescent and Optoelectronic Derivatives

Comparison :

- Fluorescence : 9-Benzyl derivatives exhibit strong fluorescence and are used for rare earth cation recognition. The benzyl group enhances π-conjugation, red-shifting emission spectra .

- Optoelectronics : TCzP, a tri-carbazole derivative, serves as a host material in blue phosphorescent OLEDs. Its high triplet energy (≥2.95 eV) and wide bandgap enable efficient energy transfer to dopants like FIrpic, achieving a maximum current efficiency of 18.8 cd/A .

- Differentiation : The formamide group in this compound may reduce π-conjugation compared to benzyl or tri-carbazole systems, limiting optoelectronic applications but offering hydrogen-bonding sites for sensor development.

Alkyl-Substituted Carbazoles

Comparison :

- Synthesis: Alkyl chains (e.g., propyl, bromobutyl) are introduced via nucleophilic substitution or Ullmann coupling.

- Applications : Alkyl groups improve lipid solubility, enhancing membrane permeability in drug delivery. However, long alkyl chains (e.g., hexadecyl in 9-hexadecyl-9H-carbazole) may reduce crystallinity .

- Differentiation : The formamide group offers polar interactions, contrasting with the hydrophobic alkyl chains, which could influence pharmacokinetics and target specificity.

Aldehyde-Functionalized Derivatives

Comparison :

- Reactivity : The aldehyde groups enable nucleophilic additions, making this compound a versatile intermediate for synthesizing Schiff bases or fluorescent tags .

- Differentiation : While this compound lacks aldehyde reactivity, its formamide group may participate in hydrogen bonding, offering distinct supramolecular assembly properties.

Biological Activity

9H-carbazol-9-ylformamide is a compound belonging to the carbazole family, known for its diverse biological activities. The carbazole structure is characterized by a fused ring system that often exhibits significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form to illustrate its efficacy in various applications.

Anticancer Activity

Research indicates that derivatives of carbazole, including this compound, exhibit potent anticancer properties. For instance, studies have shown that carbazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of tumor suppressor genes like p53.

In a study focusing on 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), it was reported that this compound effectively induced apoptosis in melanoma cells by increasing caspase activity, which is crucial for programmed cell death . Although ECCA is not identical to this compound, it provides insights into the potential mechanisms through which carbazole derivatives may exert their anticancer effects.

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives have been well documented. For instance, compounds synthesized from this compound have demonstrated significant antifungal activity against various pathogens. A study highlighted that novel derivatives exhibited strong antifungal effects by disrupting fungal plasma membranes .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Recent studies have indicated that certain carbazole derivatives possess notable antioxidant properties, which can help mitigate oxidative stress-related damage in cells .

Table 1: Biological Activities of this compound Derivatives

Case Studies

- Melanoma Treatment : A significant study focused on ECCA's effect on melanoma cells demonstrated its ability to selectively inhibit growth in BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes. This selectivity highlights the potential for developing targeted therapies based on carbazole derivatives .

- Antifungal Properties : Another investigation into the antifungal activity of carbazole derivatives revealed their mechanism of action involves disrupting fungal cell membranes, leading to cell death. This finding underscores the therapeutic potential of these compounds in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for preparing 9H-carbazol-9-ylformamide derivatives?

The synthesis of N-acyl carbazoles, including this compound derivatives, typically involves reacting cyclic diaryliodonium salts with amides under palladium catalysis. For example, derivatives like (9H-carbazol-9-yl)(phenyl)methanone are synthesized using benzamide and diaryliodonium salts, achieving yields up to 85–87% . Key considerations include solvent selection (e.g., DMF or toluene), temperature control (80–120°C), and stoichiometric ratios of reactants. Purification via column chromatography and validation through NMR (¹H/¹³C) and HPLC-MS are standard .

Q. How can researchers validate the purity and structural integrity of synthesized this compound compounds?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Confirm regioselectivity and substituent positions using ¹H/¹³C NMR, noting characteristic carbazole aromatic proton shifts (δ 7.2–8.5 ppm) .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL (for refinement) and ORTEP-3 (for visualization). For example, 9-Benzyl-9H-carbazole was resolved with an R factor of 0.076, highlighting planar carbazole systems and bond-length consistency (mean C–C = 0.004 Å) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical) .

Q. What safety protocols are recommended for handling this compound derivatives in the laboratory?

While many carbazole derivatives are not classified as hazardous, general precautions include:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., from DMF or toluene) .

- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Discrepancies in R factors (e.g., 0.059–0.210 in reported structures ) often arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

Q. What mechanistic insights explain substituent effects on the reactivity of this compound derivatives?

Substituents on the carbazole ring (e.g., halogens, electron-withdrawing groups) influence reactivity via electronic and steric effects. For instance:

- Electron-deficient aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) enhance electrophilic substitution rates due to increased carbazole nucleophilicity .

- Steric hindrance : Bulky substituents (e.g., mesityl) reduce yields in Pd-catalyzed reactions, requiring optimized ligand systems (e.g., XPhos) . Mechanistic studies using DFT calculations (e.g., Gaussian 09) can model transition states and charge distribution .

Q. How can researchers address low yields in the synthesis of halogenated this compound derivatives?

Low yields in halogenated derivatives (e.g., 3-bromo or 3-iodo carbazoles) often stem from:

- Competitive side reactions : Halogen abstraction by Pd catalysts. Mitigate by using aryl iodides (vs. bromides) and additives like silver carbonate .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while toluene minimizes byproduct formation .

- Catalyst optimization : Employ Pd(OAc)₂ with bidentate ligands (dppf) to enhance oxidative addition efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.